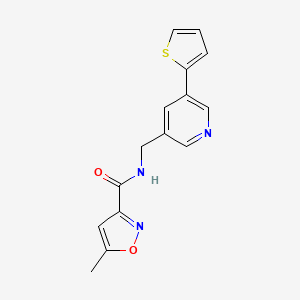

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

説明

This compound is a heterocyclic carboxamide featuring an isoxazole core linked to a pyridinylmethyl group substituted with a thiophene moiety. Its structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals targeting enzymes or receptors via π-π stacking, hydrogen bonding, or hydrophobic interactions.

特性

IUPAC Name |

5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-5-13(18-20-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-21-14/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZBELYYLTIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated isoxazole intermediate.

Attachment of the thiophene ring: This can be done through another cross-coupling reaction or a direct substitution reaction, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

科学的研究の応用

Basic Information

- IUPAC Name : 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

- Molecular Formula : C15H13N3O2S

- Molecular Weight : 299.34 g/mol

- CAS Number : 1706081-18-6

Structural Characteristics

The compound features an isoxazole ring, which is known for its bioactivity, combined with a pyridine and thiophene structure that enhances its interaction with biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests activity against various biological targets, including kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research indicates that compounds with similar structures have demonstrated inhibitory effects on receptor tyrosine kinases, which are crucial in the development of gastrointestinal stromal tumors (GIST) and other malignancies. The compound's ability to modulate kinase activity could be explored for developing targeted cancer therapies .

Neuroscience Applications

The compound has been noted for its ability to induce neuronal differentiation in vitro. Studies have shown that compounds with isoxazole derivatives can promote neurogenesis, making them candidates for treating neurodegenerative diseases.

Case Study: Neuronal Differentiation

In experiments involving neural stem cells, derivatives of isoxazole were found to enhance neuronal differentiation at concentrations around 20 µM. This property can be pivotal in developing treatments for conditions like Alzheimer's disease .

Material Science

The unique electronic properties of thiophene and pyridine derivatives lend themselves to applications in organic electronics. The compound may be utilized in the development of organic semiconductors or photovoltaic materials.

Case Study: Organic Electronics

Recent studies have shown that incorporating thiophene into organic semiconductor materials improves charge transport properties. This suggests that this compound could enhance the efficiency of organic solar cells or field-effect transistors .

作用機序

The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations:

生物活性

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isoxazole, thiophene, and pyridine rings, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.3 g/mol. Its structure includes functional groups that are often associated with biological activity, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives have demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that modifications to the isoxazole core can enhance antibacterial properties.

Cytotoxicity

In vitro assays have evaluated the cytotoxic effects of related compounds on human cell lines, including HaCat and Balb/c 3T3 cells. The results indicated moderate cytotoxicity, suggesting that while these compounds may be effective against bacteria, their safety profiles require further assessment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar heterocyclic compounds:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Compound A | Isoxazole derivative | MIC = 0.21 μM against E. coli | Moderate |

| Compound B | Thiazole derivative | MIC = 0.15 μM against P. aeruginosa | High |

| 5-methyl-N... | Current compound | MIC = 0.21 μM against E. coli | Moderate |

Case Studies

- Antibacterial Efficacy : In a study evaluating various thiazolopyridine derivatives, one compound exhibited potent activity against gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Assessment : Another investigation reported on the cytotoxic effects of isoxazole derivatives using MTT assays on cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。